REACTION_CXSMILES
|
[Li]CCCC.Br[C:7]1[S:11][C:10]([NH:12][C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])=[N:9][CH:8]=1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:29])(=O)=O)=CC=1.O>C1COCC1>[F:29][C:7]1[S:11][C:10]([NH:12][C:13](=[O:18])[C:14]([F:17])([F:16])[F:15])=[N:9][CH:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)NC(C(F)(F)F)=O
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
1.3 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
The solid collected
|
Type
|
WASH
|
Details
|
Celite were washed with Et2O (400 mL) and H2O (400 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with water (2×400 mL)
|
Type
|
WASH
|
Details
|
The combined aqueous layers were washed with Et2O (400 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×400 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with H2O (2×400 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CN=C(S1)NC(C(F)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |